2-Tert-butyl-1,3-dioxane-5-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate: is an organic compound that belongs to the class of dioxane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-tert-butyl-1,3-dioxane-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification, resulting in the formation of the desired methyl ester.
Industrial Production Methods
Industrial production of Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate may involve similar synthetic routes but on a larger scale. The process may include continuous flow reactors to optimize reaction conditions and improve yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-tert-butyl-1,3-dioxane-5-carboxylic acid.
Reduction: Formation of 2-tert-butyl-1,3-dioxane-5-methanol.
Substitution: Formation of various substituted dioxane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another tert-butyl substituted compound with different functional groups.
Uniqueness
Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
methyl 2-tert-butyl-1,3-dioxane-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)9-13-5-7(6-14-9)8(11)12-4/h7,9H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXVSYWISVFIBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1OCC(CO1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546418 |
Source
|
Record name | Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-17-9 |
Source
|
Record name | Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.